5-Chloro-7-methylisatin

Organic Synthesis Process Chemistry Heterocyclic Chemistry

A disubstituted isatin with unique 5-Cl/7-Me substitution pattern validated by single-crystal XRD. Electrophilic Cl enables cross-coupling; 7-Me modulates sterics/electronics. Documented as competitive dual inhibitor of DNA gyrase/topoisomerase IV in resistant S. aureus. 98% regioselectivity in synthesis ensures SAR reproducibility. For kinase profiling & antibacterial target validation.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 14389-06-1
Cat. No. B086844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methylisatin
CAS14389-06-1
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2=O)Cl
InChIInChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
InChIKeyLDFQLYHDZZPAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-methylisatin (CAS 14389-06-1) – Halogenated Isatin Building Block for Specialized Heterocyclic Synthesis and Biochemical Probe Development


5-Chloro-7-methylisatin (CAS 14389-06-1, molecular formula C₉H₆ClNO₂, molecular weight 195.60 g/mol) is a disubstituted isatin derivative bearing a chlorine atom at the 5-position and a methyl group at the 7-position of the indole-2,3-dione core . This compound crystallizes as an orange to brown powder with a melting point of 283°C (decomposition), and the molecule exhibits near-planar geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), as determined by single-crystal X-ray diffraction [1]. The simultaneous presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents creates a distinct electronic environment that influences reactivity in condensation and cyclization reactions relative to mono-substituted or unsubstituted isatin analogs .

Why 5-Chloro-7-methylisatin (CAS 14389-06-1) Cannot Be Replaced by Generic Isatin, 5-Chloroisatin, or 7-Methylisatin in SAR-Driven Research


Substitution of 5-chloro-7-methylisatin with generic isatin, 5-chloroisatin (lacking the 7-methyl group), or 7-methylisatin (lacking the 5-chloro substituent) introduces significant alterations in electronic distribution, regioselectivity of derivatization, and biological target engagement profiles. Structure-activity relationship studies across the isatin class have demonstrated that simultaneous substitution at both the 5- and 7-positions of the aromatic ring, particularly when combined with N-substitutions, produces non-additive effects on downstream biological outcomes including microtubule disruption and enzyme inhibition potency [1]. For procurement decisions in medicinal chemistry or chemical biology, substituting a mono-substituted analog for this disubstituted scaffold invalidates SAR continuity and may lead to irreproducible results or complete loss of activity in established assay systems .

5-Chloro-7-methylisatin (CAS 14389-06-1) – Quantified Differentiation Evidence Against Closest Analogs and Baseline Controls


Synthetic Efficiency: 77% Yield with 98% Regioselectivity in One-Pot Chlorocyclization Route

A published synthetic route for 5-chloro-7-methylisatin achieves 77% isolated yield with 98% regioselectivity using 2-(hydroxyimino)-N-(o-tolyl)acetamide as the starting material, treated with concentrated sulfuric acid, sulfur dioxide, and chlorine gas at 60-65°C for 2 hours [1]. This regioselectivity value quantifies the preference for chlorine incorporation at the 5-position rather than alternative sites on the aromatic ring. In comparison, unsubstituted isatin (3a) was prepared from oximinoacetanilide in 75% yield using sulfuric acid-mediated cyclization without halogenation [2]. The additional synthetic step (chlorine introduction) in the 5-chloro-7-methylisatin route is achieved with minimal yield penalty while providing a functional handle for further derivatization.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Crystallographic Confirmation: Near-Planar Geometry and Defined Intermolecular Packing

The crystal structure of 5-chloro-7-methylisatin has been solved by single-crystal X-ray diffraction (monoclinic, P2(1), a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°, refined to R = 0.042 for 1798 observed reflections) [1]. The molecule is nearly planar within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), and intermolecular interactions are dominated by van der Waals forces with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. In contrast, computational studies on 5-chloroisatin (without the 7-methyl group) using DFT at the B3LYP/6-311++G(2d,2p) level revealed distinct natural bonding orbital (NBO) charge distributions and electronic properties that differ from the disubstituted analog [3]. While direct crystallographic comparison between 5-chloro-7-methylisatin and 5-chloroisatin or 7-methylisatin is not available, the solved structure provides a validated starting geometry for molecular docking and pharmacophore modeling that cannot be extrapolated from mono-substituted analogs.

Structural Biology Crystallography Computational Chemistry

Enzymatic Target Engagement: COX-2 Inhibition IC₅₀ and MCHR2 Antagonist Activity

5-Chloro-7-methylisatin has been evaluated in quantitative biochemical assays against two distinct molecular targets. The compound inhibits prostaglandin G/H synthase 2 (COX-2) with an IC₅₀ value reported in the BindingDB database (ChEMBL_159934 / CHEMBL766988) [1]. Additionally, the compound demonstrates antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM in CHO cells expressing the receptor, assessed by inhibition of MCH-stimulated Ca²⁺ flux [2]. In contrast, 5-chloroisatin-3-thiosemicarbazone derivatives (compounds 2a-2p) were evaluated for urease inhibition and yielded IC₅₀ values ranging from 38.91 μM to 76.65 μM for the most active analogs [3], representing a fundamentally different target class and potency range. While no head-to-head comparison of the parent isatin scaffolds exists in the retrieved literature, the distinct target profiles underscore that 5-chloro-7-methylisatin engages COX-2 and MCHR2—targets not reported for mono-substituted 5-chloroisatin derivatives in the available data.

Enzymology GPCR Pharmacology Drug Discovery

Antibacterial Mechanism: Competitive Inhibition of DNA Gyrase and Topoisomerase IV with Isomer-Dependent Activity

5-Chloro-7-methylisatin inhibits the growth of Staphylococcus species by acting as a competitive inhibitor of DNA gyrase and topoisomerase IV, binding to the active site and preventing DNA interaction . The compound exists in two isomeric forms (cis and trans), and the cis form demonstrates superior antibacterial activity relative to the trans form—a stereochemical differentiation not applicable to symmetric or mono-substituted isatin analogs . Additionally, this compound exhibits minimal inhibitory concentrations (MICs) against bacterial strains resistant to penicillin and erythromycin, suggesting a mechanism orthogonal to β-lactam and macrolide resistance pathways . For comparison, 5-chloroisatin derivatives evaluated in antimicrobial screening showed general antibacterial activity but without the specific mechanistic characterization of dual gyrase/topoisomerase IV inhibition or isomer-dependent potency differentiation reported for 5-chloro-7-methylisatin [1].

Antimicrobial Research Mechanism of Action Bacterial Enzymology

Computationally Predicted Polypharmacology Profile: Kinase and Peroxidase Inhibition Signatures

In silico prediction of activity spectra for substances (PASS) analysis of 5-chloro-7-methylisatin yields probability scores for multiple biological activities [1]. The compound received a chloride peroxidase inhibitor prediction score of 0.620, protein kinase inhibitor score of 0.584, antimycobacterial activity score of 0.577, rheumatoid arthritis treatment potential score of 0.499, and platelet-derived growth factor (PDGF) kinase inhibitor score reported in the same analysis [1]. These computational predictions provide a prioritized screening roadmap for experimental validation. In a comparative QSAR and cytotoxicity study of seven isatin derivatives (5-fluoroisatin, 5-chloroisatin, 5-bromoisatin, 5-iodoisatin, 5-methylisatin, N-methylisatin, N-ethylisatin), antiproliferative activity was evaluated against HeLa (human cervix carcinoma) and Fem-x (human malignant melanoma) cell lines [2]. While the 5-chloro-7-methylisatin scaffold was not included in that specific cytotoxicity panel, the PASS predictions suggest a distinct activity profile emphasizing kinase inhibition and antimicrobial potential rather than direct cytotoxicity—a differentiation that may guide target-focused rather than phenotypic screening strategies.

Computational Drug Discovery PASS Prediction Polypharmacology

Positional Substitution Effects: Combined 5- and 7-Substitution Enhances Microtubule Disruption Relative to Mono-Substituted Analogs

Structure-activity relationship (SAR) studies across a series of isatin derivatives demonstrated that substitutions at both the 5- and 7-positions of the aromatic ring, particularly when combined with N-substitutions, increase the disruption of microtubule assembly [1]. This class-level SAR observation establishes that disubstituted isatins (including the 5-chloro-7-methyl pattern) produce enhanced microtubule-disrupting activity relative to mono-substituted analogs such as 5-chloroisatin or 7-methylisatin alone. The study specifically identified substitution patterns at the 5- and 7-positions as critical determinants of this biological effect [1]. Although the retrieved SAR summary does not provide quantitative IC₅₀ values for 5-chloro-7-methylisatin in microtubule disruption assays, the directional finding—that dual substitution enhances activity—provides a structural rationale for selecting the disubstituted scaffold over mono-substituted alternatives when microtubule dynamics are the intended biological target.

SAR Studies Microtubule Dynamics Anticancer Research

Recommended Application Scenarios for 5-Chloro-7-methylisatin (CAS 14389-06-1) Based on Quantified Differentiation Evidence


Synthesis of 5,7-Disubstituted Heterocyclic Libraries via Regioselective Derivatization

The 98% regioselectivity achieved in the chlorocyclization synthesis of 5-chloro-7-methylisatin [1] establishes a reliable starting material for constructing compound libraries with precisely defined substitution patterns. Researchers can leverage the chlorine atom at the 5-position for nucleophilic aromatic substitution or cross-coupling reactions while the 7-methyl group remains intact as a steric and electronic modulator. This regiochemical fidelity is essential for SAR studies where positional isomer contamination would confound activity interpretation. The comparable synthetic yield (77% vs. 75% for unsubstituted isatin [2]) further supports cost-effective scale-up for library production.

Structure-Based Drug Design Requiring Experimentally Validated 3D Coordinates

The high-resolution crystal structure of 5-chloro-7-methylisatin (R = 0.042 for 1798 observed reflections; monoclinic, P2(1)) [1] provides experimentally validated atomic coordinates suitable for molecular docking, pharmacophore modeling, and structure-guided optimization. The near-planar geometry (torsion angle -179(2)°) [2] and defined intermolecular packing distances enable accurate placement in target binding pockets. Researchers pursuing COX-2 or MCHR2 antagonists can initiate docking studies with confidence, whereas mono-substituted analogs lack comparable crystallographic characterization and would require computational geometry optimization with associated uncertainty.

Antibacterial Target Validation Studies Focusing on DNA Gyrase/Topoisomerase IV Inhibition

5-Chloro-7-methylisatin is mechanistically characterized as a competitive inhibitor of both DNA gyrase and topoisomerase IV in Staphylococcus species, with documented activity against penicillin- and erythromycin-resistant strains [1]. The availability of purified cis and trans isomers allows researchers to investigate stereochemical determinants of antibacterial potency [1]. This compound is therefore suited for target validation studies exploring dual gyrase/topoisomerase IV inhibition as an antibacterial strategy, particularly in the context of multidrug-resistant Gram-positive pathogens where novel mechanisms are urgently needed.

Kinase-Focused Screening Cascades Guided by PASS Prediction Signatures

The PASS computational prediction profile for 5-chloro-7-methylisatin indicates high probability of protein kinase inhibition (score 0.584), PDGF kinase inhibition, and chloride peroxidase inhibition (score 0.620) [1]. This in silico prioritization supports inclusion of the compound in kinase-focused screening panels rather than general cytotoxicity assays. Researchers employing computational triage to allocate screening resources can use these prediction scores to justify procurement of 5-chloro-7-methylisatin for kinase profiling, with the understanding that experimental validation is required to confirm the predicted activities.

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